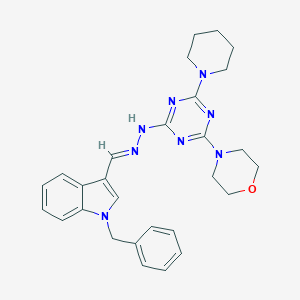![molecular formula C23H21N3O3S B301634 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide, also known as ET-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound is a thiazolidinone derivative that has shown promising results in the areas of cancer research, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth. This compound has also been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the invasion and metastasis of cancer cells. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression.
In inflammation, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that play a role in the inflammatory response. This compound has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of pro-inflammatory prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide has various advantages and limitations for lab experiments. One advantage is that it has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Another advantage is that it can be synthesized using a multi-step process that is relatively straightforward.
One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that this compound has not yet been tested in clinical trials, which makes it difficult to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide. One direction is to further study its mechanism of action to better understand how it modulates various signaling pathways. Another direction is to test its potential as a therapeutic agent in clinical trials. Additionally, further research is needed to determine its potential as a diagnostic tool for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on this compound, including further study of its mechanism of action and testing its potential as a therapeutic agent in clinical trials.
Métodos De Síntesis
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of this compound involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate product is then reacted with ethylindole-3-carboxaldehyde to form the corresponding imine. The imine is then reacted with thiazolidinedione to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide has shown potential in various fields of research, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues.
In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta, which is a protein that is associated with Alzheimer's disease.
Propiedades
Fórmula molecular |
C23H21N3O3S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O3S/c1-3-25-13-16(17-9-5-7-11-19(17)25)12-20-22(28)26(23(29)30-20)14-21(27)24-18-10-6-4-8-15(18)2/h4-13H,3,14H2,1-2H3,(H,24,27)/b20-12- |
Clave InChI |
HOVCSQVITOIGPO-NDENLUEZSA-N |
SMILES isomérico |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4C |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4C |
SMILES canónico |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301552.png)
![ethyl 5-(2-chlorophenyl)-2-[(4-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301553.png)
![ethyl 2-(5-bromo-3-chloro-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301554.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301555.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-hydroxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301556.png)
![Methyl 4-{[({6-[({2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}carbonyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B301557.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B301559.png)

![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)
![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B301572.png)